molecular formula C6H4O2S B1296998 2,5-Thiophenedicarboxaldehyde CAS No. 932-95-6

2,5-Thiophenedicarboxaldehyde

Cat. No. B1296998
CAS RN: 932-95-6
M. Wt: 140.16 g/mol
InChI Key: OTMRXENQDSQACG-UHFFFAOYSA-N
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Patent
US07901839B2

Procedure details

To a 250 ml 3-necked flask was added 0.5 gm 2,5-thiophenedicarboxaldehyde, 30 ml acetic acid, 5.6 gm 2-ethylhexylesterphenyl hydroxylamine 3 and stirred for 20 hrs at room temperature. To the reaction mixture, 100 ml water was added and the mixture was filtered. The filtered product was washed with water and dried. A yield of about 1.6 gm of 2, 5-thiophene bis-2-ethylhexylesterphenyl dinitrone of Ex.2 was obtained with a HPLC purity of 98% (DSC: 205° C.).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
hydroxylamine
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
S1C(C=[O:7])=CC=C1C=O.C(O)(=O)C.[CH2:14]([CH:16]([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:17][O:18][C:19](=[O:28])[C:20]1[CH:25]=[CH:24][C:23]([NH:26][OH:27])=[CH:22][CH:21]=1)[CH3:15]>O>[CH2:14]([CH:16]([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:17][O:18][C:19](=[O:28])[C:20]1[CH:21]=[CH:22][C:23]([N+:26]([O-:7])=[O:27])=[CH:24][CH:25]=1)[CH3:15]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
S1C(=CC=C1C=O)C=O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Name
hydroxylamine
Quantity
5.6 g
Type
reactant
Smiles
C(C)C(COC(C1=CC=C(C=C1)NO)=O)CCCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The filtered product was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)C(COC(C1=CC=C(C=C1)[N+](=O)[O-])=O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 160.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.